molecular formula C11H20O2 B1617552 1,3-Dioxepin, 4,7-dihydro-2-methyl-2-(3-methylbutyl)- CAS No. 53338-05-9

1,3-Dioxepin, 4,7-dihydro-2-methyl-2-(3-methylbutyl)-

Cat. No. B1617552
M. Wt: 184.27 g/mol
InChI Key: FFANAZFONFVGKZ-UHFFFAOYSA-N
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Patent
US03936398

Procedure details

To a one liter flask equipped with heating jacket, agitator and condenser fitted with a Dean-Stark trap was charged 136 grams (1.2 mole) 5-methyl-2-hexanone, 88 grams (1.0 mole) 2-butene-1,4-diol, 160 grams cyclohexane, 2 grams citric acid and 0.3 grams hydroquinone. The mixture was heated with vigorous agitation at reflux (87°- 97°C.) until water no longer continued to be distilled from the reaction mixture (24 hours). The reaction mixture was cooled to room temperature and the citric acid neutralized by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide and then with water. The reaction mixture was then distilled to remove the cyclohexane and the oil vacuum distilled to obtain 152 grams (83% of theoretical) of 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin having a boiling point of 94°C. at a pressure of 9.0 millimeters of mercury (refractive index, ND20 = 1.4523). Analysis for carbonyl content by IR showed 0.0% carbonyl and VPC analysis showed the compound to have a purity of 97.4%.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH2:9](O)[CH:10]=[CH:11][CH2:12][OH:13].C1CCCCC1>C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C1(C=CC(O)=CC=1)O.O>[CH2:4]([C:5]1([CH3:6])[O:13][CH2:12][CH:11]=[CH:10][CH2:9][O:7]1)[CH2:3][CH:2]([CH3:8])[CH3:1]

Inputs

Step One
Name
Quantity
136 g
Type
reactant
Smiles
CC(CCC(C)=O)C
Name
Quantity
88 g
Type
reactant
Smiles
C(C=CCO)O
Name
Quantity
160 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
2 g
Type
catalyst
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a one liter flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with heating jacket, agitator and condenser
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated with vigorous agitation
DISTILLATION
Type
DISTILLATION
Details
to be distilled from the reaction mixture (24 hours)
Duration
24 h
WASH
Type
WASH
Details
by washing the reaction mixture with a 5% aqueous solution of sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled
CUSTOM
Type
CUSTOM
Details
to remove the cyclohexane
DISTILLATION
Type
DISTILLATION
Details
the oil vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)C1(OCC=CCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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